“(9H-Fluoren-9-yl)methyl (3-bromopropyl)carbamate” or “3-(Fmoc-amino)propyl bromide” is a chemical compound with the molecular formula C18H18BrNO2 . It has a molecular weight of 360.25 . The compound is solid at room temperature and has a melting point of 99-105°C .
Peptide Synthesis: The Fmoc group in the compound suggests that it could be used in peptide synthesis . The Fmoc group is commonly used as a protective group for the amino group in peptide synthesis. It can be removed under mild basic conditions, allowing for the sequential addition of amino acids in the synthesis of peptides.
Pharmaceutical Development: The compound could potentially be used in the development of new pharmaceuticals . The presence of a bromine atom makes it a good candidate for use in palladium-catalyzed cross-coupling reactions, which are widely used in the synthesis of pharmaceuticals.
Bio-Templating: The Fmoc group in the compound can promote the association of building blocks, making it useful in bio-templating . This could involve using the compound to create templates for the synthesis of more complex structures, such as nanostructures or biomaterials .
Drug Delivery: The compound could potentially be used in drug delivery systems . The Fmoc group could allow for the controlled release of drugs, while the bromine atom could be used to attach the compound to a drug molecule .
Therapeutic Applications: The compound could have potential therapeutic applications . For example, it could be used in the development of new treatments for diseases. The Fmoc group could be used to control the activity of the compound, while the bromine atom could be used to target specific cells or tissues .
(9H-Fluoren-9-yl)methyl (3-bromopropyl)carbamate is a chemical compound with the molecular formula C18H18BrNO2 and a molecular weight of 360.25 g/mol. It is characterized by a fluorenyl group attached to a carbamate moiety, which in turn is linked to a bromopropyl chain. The compound appears as a solid with a melting point ranging from 99 to 105 °C and a boiling point of approximately 506.4 °C at 760 mmHg. Its density is reported to be 1.38 g/cm³ .
Due to the lack of specific research on this compound, its mechanism of action remains unknown.
The reactivity of (9H-Fluoren-9-yl)methyl (3-bromopropyl)carbamate can be attributed to its functional groups:
These reactions make it versatile for various synthetic applications in organic chemistry.
The synthesis of (9H-Fluoren-9-yl)methyl (3-bromopropyl)carbamate typically involves the following steps:
This method allows for the selective incorporation of functional groups, resulting in a compound with unique properties.
(9H-Fluoren-9-yl)methyl (3-bromopropyl)carbamate has potential applications in various fields:
Interaction studies involving (9H-Fluoren-9-yl)methyl (3-bromopropyl)carbamate are essential for understanding its biological mechanisms. Preliminary assessments may include:
Several compounds share structural similarities with (9H-Fluoren-9-yl)methyl (3-bromopropyl)carbamate. Here are some notable examples:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
Phenylcarbamate | Simple phenolic structure with carbamate group | Less complex, often used as a standard model |
Fluorenylmethyl carbamate | Lacks bromopropyl chain | More straightforward synthesis |
N-(3-Bromopropyl)urea | Contains urea instead of carbamate | Different reactivity profile |
(9H-Fluoren-9-yl)methyl (2-bromobutyl)carbamate | Similar structure with different alkyl chain | Variations in biological activity due to chain length |
These comparisons highlight the unique aspects of (9H-Fluoren-9-yl)methyl (3-bromopropyl)carbamate, particularly its complex structure and potential reactivity profiles that distinguish it from simpler analogs.